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Amino(benzyl)azanium;oxalate

Cat. No.: B15093338
M. Wt: 211.19 g/mol
InChI Key: RCHUSXHCJLZTEY-UHFFFAOYSA-M
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Description

Foundational Aspects of Organic Azanium Salt Chemistry

Organic azanium salts, which include quaternary ammonium (B1175870) compounds (QACs), are characterized by a positively charged nitrogen atom. nih.govacs.org The benzylammonium cation, specifically, features a benzyl (B1604629) group attached to an ammonium ion. The presence of the aromatic ring and the ammonium group allows for a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are fundamental to the construction of supramolecular assemblies. iucr.orgnih.gov The stability and properties of these salts are influenced by factors such as the nature of the alkyl or aryl substituents on the nitrogen atom and the type of counter-ion. nih.govknoell.com For instance, the thermal stability of benzylammonium compounds has been a subject of investigation, with studies showing decomposition occurring at elevated temperatures. researchgate.net The nomenclature of these compounds can sometimes be inconsistent, which can complicate literature surveys. nih.govacs.org

Significance of the Oxalate (B1200264) Anion in Supramolecular Chemistry and Coordination Compounds

The oxalate anion (C₂O₄²⁻) is a versatile building block in supramolecular chemistry and the formation of coordination compounds. wikipedia.orgbyjus.com Derived from the deprotonation of oxalic acid, this dianion can act as a bidentate ligand, chelating to metal centers to form stable five-membered rings. wikipedia.orgbyjus.com Its ability to form extensive hydrogen-bonding networks is a key feature, often leading to the formation of chains, sheets, and three-dimensional structures. iucr.orgjournalspress.com The oxalate anion can exist in different conformations, including planar and staggered forms, depending on the counter-ion it is paired with. wikipedia.org In the context of benzylammonium oxalate, the oxalate anion plays a crucial role in dictating the crystal packing through strong N-H···O hydrogen bonds with the benzylammonium cations. iucr.org The synthesis of oxalate-containing compounds can be achieved through various methods, including precipitation reactions and solid-state reactions. rsc.orggoogle.comresearchgate.net

Research Trajectory and Open Questions for Benzylammonium Oxalate Systems

Research on benzylammonium oxalate systems has primarily focused on understanding their crystal structure and the intricate network of non-covalent interactions that govern their self-assembly. iucr.org X-ray diffraction studies have been instrumental in elucidating the three-dimensional arrangement of the ions and the hydrogen-bonding motifs. For instance, in benzylammonium hydrogen oxalate hemihydrate, the monohydrogenoxalate ions form hydrogen-bonded chains, which are further linked by water molecules and benzylammonium ions to create layered structures. iucr.org

Open questions remain regarding the full scope of potential applications for these systems. While the individual components have known uses—benzylammonium moieties in biocides and oxalate in coordination chemistry—the specific properties of the combined salt are still being explored. nih.govrsc.org Future research may focus on:

Polymorphism: Investigating the existence of different crystalline forms (polymorphs) of benzylammonium oxalate and how their physical properties differ.

Co-crystals: Exploring the formation of co-crystals by introducing other molecules into the crystal lattice to modify its properties. journalspress.com

Functional Materials: Designing and synthesizing new materials based on the benzylammonium oxalate framework with specific optical, electronic, or catalytic properties.

Thermal Properties: A more in-depth analysis of the thermal decomposition pathways of benzylammonium oxalate could reveal potential applications in materials science. researchgate.netresearchgate.net

The continued study of benzylammonium oxalate and related systems promises to yield further insights into the principles of crystal engineering and may lead to the development of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N2O4- B15093338 Amino(benzyl)azanium;oxalate

Properties

Molecular Formula

C9H11N2O4-

Molecular Weight

211.19 g/mol

IUPAC Name

amino(benzyl)azanium;oxalate

InChI

InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6)/p-1

InChI Key

RCHUSXHCJLZTEY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]N.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

Synthetic Methodologies and Crystallization Science

Approaches to Amino(benzyl)azanium Oxalate (B1200264) Salt Preparation

The synthesis of Amino(benzyl)azanium;oxalate and its substituted analogues hinges on the fundamental acid-base reaction between an amine and oxalic acid. The precise control over reaction conditions is paramount to achieving the desired product in high purity and yield.

Synthetic Pathways from Benzylamine (B48309) and Ethanedioic Acid

The direct reaction between benzylamine and ethanedioic acid (oxalic acid) represents the most straightforward pathway to this compound. This acid-base neutralization can be effectively carried out in a suitable solvent, such as isopropanol (B130326) (IPA). In a typical procedure, a solution of anhydrous oxalic acid in IPA is prepared, to which a solution of benzylamine in the same solvent is added dropwise. sciencemadness.org The resulting salt precipitates from the solution, often as a voluminous white solid. sciencemadness.org

To enhance precipitation and ensure complete recovery of the product, an anti-solvent like diethyl ether may be introduced after the initial reaction. sciencemadness.org The resulting precipitate can then be isolated by vacuum filtration, washed with the anti-solvent to remove any unreacted starting materials, and dried under vacuum. sciencemadness.org The use of anhydrous conditions is often preferred to prevent the formation of hydrated crystals, as oxalic acid and its salts can readily incorporate water molecules into their crystal lattice. sciencemadness.org

Synthesis of Substituted N-Benzylammonium Oxalate Derivatives

The synthesis of substituted N-benzylammonium oxalate derivatives involves the reaction of a substituted benzylamine with oxalic acid. A wide variety of substituted benzylamines, bearing either electron-donating or electron-withdrawing groups on the aromatic ring, can be employed. The synthetic protocol generally mirrors that of the parent compound, involving the dissolution of the respective substituted benzylamine and oxalic acid in a suitable solvent system.

For instance, N-benzylammonium derivatives can be synthesized from various precursors. One related example involves the use of arylalkyltrimethylammonium compounds, such as benzyltrimethylammonium (B79724), in the preparation of their corresponding oxalate salts. google.com This is achieved by reacting the hydroxide (B78521) form of the ammonium (B1175870) compound with oxalic acid. google.com This method can be adapted for the synthesis of a range of N-benzylammonium oxalate derivatives with various substitution patterns.

The choice of solvent and reaction temperature can be critical in controlling the reaction rate and the subsequent crystallization of the product. The principles of such syntheses are well-established, allowing for the preparation of a library of compounds for further study. researchgate.net

Control over Protonation State and Stoichiometry in Amine-Oxalic Acid Reactions

Oxalic acid is a dicarboxylic acid, meaning it can donate one or two protons. This gives rise to the possibility of forming either a hydrogen oxalate (monoprotonated) or an oxalate (diprotonated) salt when reacted with an amine. The stoichiometry of the reactants and the reaction conditions play a crucial role in determining the final protonation state of the oxalate anion in the resulting salt.

When one equivalent of an amine reacts with one equivalent of oxalic acid, the formation of a hydrogen oxalate salt, [R-NH3]+[HC2O4]-, is favored. In these structures, the anions are often connected by O-H···O hydrogen bonds, forming chains. researchgate.net If two equivalents of the amine are used for every one equivalent of oxalic acid, the formation of the oxalate salt, ([R-NH3]+)2[C2O4]2-, is expected.

Crystal Growth Techniques for Amino(benzyl)azanium Oxalate Systems

The growth of high-quality single crystals is essential for the definitive structural characterization of this compound and its derivatives by X-ray diffraction. Various crystallization techniques can be employed to achieve this goal.

Solution-Based Crystallization Methodologies

Solution-based crystallization is the most common method for growing crystals of organic salts. This typically involves dissolving the synthesized salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or slightly supersaturated solution. Slow cooling of this solution allows for the gradual formation of well-ordered crystals.

A related compound, (R)-α-phenylethylammonium-oxalate, has been successfully crystallized from solution. cuni.cz The general approach involves preparing a saturated solution and allowing for slow evaporation of the solvent at room temperature over a period of weeks. researchgate.net This slow process minimizes the nucleation rate and promotes the growth of larger, higher-quality crystals.

Another technique is vapor diffusion, where a solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble. This gradual change in solvent composition induces crystallization. The choice of solvent is critical; it must be one in which the compound has moderate solubility and a positive temperature coefficient of solubility for slow cooling methods.

Crystallization Method Description Typical Solvents
Slow Cooling A saturated solution at high temperature is slowly cooled to induce crystallization.Water, Ethanol (B145695), Isopropanol
Slow Evaporation The solvent is slowly evaporated from a saturated solution at a constant temperature. researchgate.netWater, Methanol, Ethanol/Water mixtures
Vapor Diffusion A solution of the compound equilibrates with a vapor of a less-soluble solvent.A variety of solvent/anti-solvent pairs can be used.
Anti-Solvent Addition A less-soluble solvent is slowly added to a solution of the compound to induce precipitation. sciencemadness.orgIsopropanol/Diethyl ether sciencemadness.org

Optimization of Crystallization Conditions for Structural Analysis

Obtaining crystals suitable for X-ray diffraction often requires a systematic optimization of various crystallization parameters. The goal is to produce crystals with a sufficient size and a high degree of internal order.

Key parameters that can be varied include:

Solvent System: The polarity, volatility, and viscosity of the solvent can significantly impact crystal growth. Screening a range of solvents and solvent mixtures is a common starting point.

Concentration: The initial concentration of the salt in the solution determines the level of supersaturation, which in turn affects the rates of nucleation and crystal growth.

Temperature: Temperature influences solubility and the kinetics of crystallization. A controlled temperature profile during cooling can be crucial.

pH: For amine-oxalate salts, the pH of the solution can affect the protonation state and the stability of the compound, thereby influencing crystallization. nih.gov

Additives: Small amounts of additives or impurities can sometimes act as nucleation inhibitors or promoters, or they can alter the crystal habit.

A recent study on (R)-α-phenylethylammonium-oxalate demonstrated that spin-coating a solution onto a modified silicon substrate can lead to the formation of nanowires with a preferential growth direction, as confirmed by X-ray diffraction. cuni.cz This highlights how substrate effects and deposition techniques can be used to control the morphology of the resulting crystalline material. cuni.cz The structural analysis of these nanowires confirmed that their crystal structure was identical to that of the bulk single crystal. cuni.cz

Parameter Influence on Crystallization Optimization Strategy
Solvent Affects solubility, supersaturation, and crystal habit.Screen a variety of solvents with different polarities.
Concentration Controls the driving force for crystallization (supersaturation).Systematically vary the initial concentration of the salt.
Temperature Influences solubility and kinetics of crystal growth.Employ different cooling rates or constant temperature evaporation.
pH Can alter the protonation state and stability of the salt. nih.govAdjust the pH of the crystallization solution.
Substrate Can induce preferential orientation and specific morphologies. cuni.czUse different substrate materials or surface modifications. cuni.cz

Advanced Structural Characterization and Solid State Chemistry

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction stands as the cornerstone for unraveling the three-dimensional structure of crystalline materials. For Amino(benzyl)azanium;oxalate (B1200264), these studies provide fundamental insights into its atomic arrangement and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail regarding the molecular structure of Amino(benzyl)azanium;oxalate. This powerful analytical method has been instrumental in confirming the molecular structure of related compounds, such as benzylammonium and oxalate-containing salts researchgate.netscielo.org.za. In the case of this compound, SCXRD would precisely determine bond lengths, bond angles, and torsion angles, providing a definitive conformation of the amino(benzyl)azanium cation and the oxalate anion.

The crystal packing, or the arrangement of molecules in the crystal lattice, is also revealed through SCXRD. In analogous oxalate salts, the crystal packing is heavily influenced by a network of hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional structures scielo.org.zajournalspress.comnih.gov. It is anticipated that the interplay between the organic cation and the oxalate anion in this compound would result in a highly organized and stable crystal lattice.

Determination of Unit Cell Parameters and Space Group

The unit cell is the fundamental repeating unit of a crystal. Its dimensions (a, b, c) and the angles between its axes (α, β, γ), known as the unit cell parameters, define the size and shape of this repeating block. The space group provides a crystallographic description of the symmetry elements present in the crystal structure.

While specific unit cell parameters for this compound are not publicly available, studies on similar organic oxalate salts provide a reference for the expected crystallographic systems. For instance, various aminopyridinium oxalate crystals have been found to crystallize in the monoclinic system with space groups such as C2/c jchps.com. Another related compound, 2-amino-3-nitropyridinium hydrogen oxalate, crystallizes in the orthorhombic system nih.gov. The precise determination of these parameters for this compound through SCXRD is a critical step in its comprehensive solid-state characterization.

Table 1: Illustrative Unit Cell Parameters for Related Organic Oxalate Salts

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
4-Aminopyridinium oxalateMonoclinicC2/c15.54315.582419.7021909090
2-Amino-3-nitropyridinium hydrogen oxalateOrthorhombicPna2₁15.2686.9218.807909090
Dihydrazinium oxalateMonoclinicP2₁/c4.67310.5986.13490108.0390

Note: This table provides examples from related structures and does not represent the actual data for this compound.

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are directional, non-covalent interactions that play a pivotal role in determining the crystal structure of molecular solids. In this compound, a complex network of hydrogen bonds is expected, involving the ammonium (B1175870) and amino groups of the cation and the carboxylate oxygen atoms of the oxalate anion.

In addition to the stronger N–H⋯O interactions, weaker C–H⋯O hydrogen bonds involving the aromatic and methylene (B1212753) C-H groups of the benzyl (B1604629) moiety are also likely to be present journalspress.comresearchgate.net. While individually less energetic than classical hydrogen bonds, the cumulative effect of multiple C–H⋯O interactions can significantly influence the crystal packing and conformational preferences of the molecules within the lattice. These interactions are often observed between cations and anions in related structures nih.gov.

In cases where the oxalate is present as a hydrogen oxalate (semioxalate), strong O–H⋯O hydrogen bonds are formed between the anionic units, often leading to the formation of infinite chains journalspress.comnih.gov. While the stoichiometry of this compound suggests a fully deprotonated oxalate dianion, the potential for polymorphism or the formation of solvates could introduce scenarios where O–H⋯O interactions become relevant.

Analysis of Cation-Anion Interactions within the Crystal Lattice

The crystal lattice of this compound is stabilized by a network of intermolecular interactions, primarily driven by hydrogen bonds between the amino(benzyl)azanium cation and the oxalate anion. The protonated ammonium group (NH3+) of the cation acts as a hydrogen-bond donor, while the carboxylate oxygen atoms (COO-) of the oxalate anion serve as hydrogen-bond acceptors. These N⁺-H⋯O⁻ interactions are a characteristic feature of ammonium carboxylate salts and are fundamental to the formation of their crystal structures nih.gov.

In analogous compounds, such as benzylammonium hydrogen oxalate hemihydrate, three distinct hydrogen bonds from each benzylammonium ion connect to chains of monohydrogenoxalate ions, assembling them into layers researchgate.net. Similarly, in 3-carboxyanilinium hemioxalate, the crystal packing is consolidated by a three-dimensional network of N—H⋯O and O—H⋯O hydrogen bonds, which link cations and anions into infinite chains nih.gov. The crystal structure of bis(allylammonium) oxalate also shows that each anion is hydrogen-bonded to two cations via N-H···O interactions, forming layers researchgate.net.

Role of Lattice Water Molecules in Crystal Architecture

Lattice water molecules, when present in the hydrated forms of this compound, play a crucial role in defining the crystal architecture. These water molecules are not passive occupants of voids but are integral components of the hydrogen-bonding network, often mediating interactions between cations and anions.

In the structure of benzylammonium hydrogen oxalate hemihydrate, a water molecule situated on a crystallographic twofold axis links pairs of hydrogen-bonded monohydrogenoxalate chains researchgate.net. Similarly, for benzylammonium phenylacetate monohydrate, the presence of crystal water leads to the formation of a two-dimensional hydrogen-bonding network, fundamentally altering the crystal packing compared to its anhydrous form nih.gov. The water molecule can act as both a hydrogen-bond donor (via its O-H groups) and an acceptor (via its oxygen lone pairs), allowing it to bridge different ionic components effectively. For example, water molecules can be hydrogen-bonded to the carboxylate groups of the oxalate anions and the ammonium group of the cations nih.govrsc.org.

The incorporation of water can lead to the formation of distinct hydrate phases with unique crystal structures and properties. In some coordination polymers, terminally coordinated water molecules can facilitate the formation of hydrogen-bonded ladders that connect primary coordination chains into a more complex supramolecular net mdpi.com. The analysis of various crystalline hydrates shows that water molecules are key to the formation and stabilization of specific polymorphic forms rsc.org. The process of hydration and dehydration can be reversible, as seen in ammonium bismuth oxalate hydrate, where water can be removed and reabsorbed without collapsing the fundamental framework, as long as the temperature does not exceed a certain threshold researchgate.netnih.gov.

Polymorphism and Crystal Structure Diversity

Polymorphism, the ability of a substance to crystallize into different solid-state structures, is a significant aspect of the solid-state chemistry of this compound. These different crystalline forms, or polymorphs, arise from variations in molecular conformation or intermolecular packing arrangements and can exhibit distinct physicochemical properties. The formation of polymorphs in related systems, such as other tetra-n-butylammonium salts, has been documented researchgate.net.

The crystallization conditions, including the choice of solvent, temperature, and rate of cooling, can influence which polymorphic form is obtained. For example, studies on ionic cocrystals have shown that modifying crystallization conditions can lead to the formation of different polymorphs, which may be either thermodynamically stable or metastable nih.govul.ie. These forms can sometimes interconvert under specific conditions, such as in a slurry or upon exposure to humidity nih.govul.ie.

The formation of either a chiral (non-centrosymmetric) or a centrosymmetric crystal lattice for an achiral molecule like this compound is determined by the subtle interplay of intermolecular forces during nucleation and crystal growth. While the individual ions are achiral, they can pack in a chiral arrangement, leading to a crystal that belongs to one of the 65 chiral space groups.

A key factor influencing this outcome is the nature of the hydrogen-bonding network. In the case of 2-amino-3-nitropyridinium hydrogen oxalate, the dense and complex hydrogen-bonding scheme is considered the primary reason for the formation of a non-centrosymmetric structure nih.gov. Specific hydrogen-bonding motifs can favor arrangements that lack an inversion center.

Furthermore, cocrystallization with other molecules can direct the packing towards a non-centrosymmetric outcome. Research on amino acid hydrogen oxalate quasiracemates has shown that the inclusion of the hydrogen oxalate coformer leads to crystal packing that significantly deviates from the expected centrosymmetric alignment found in simple racemic counterparts rsc.org. This suggests that the specific geometry and hydrogen-bonding capabilities of the oxalate ion can frustrate simple centrosymmetric packing and promote more complex, potentially chiral, arrangements. The control of chirality through supramolecular recognition and crystallization processes is an active area of research, where specific interactions can be designed to favor the formation of a desired stereochemical outcome at the crystal level nih.gov.

Different hydrate forms of this compound can be synthesized and are characterized by distinct stoichiometries of water. These hydrates are not simply wet forms of the anhydrous compound but are unique crystalline phases with their own defined structures and properties. For instance, related compounds like benzylammonium hydrogen oxalate exist as a hemihydrate (one water molecule for every two formula units) researchgate.net, while benzylammonium phenylacetate forms a monohydrate nih.gov.

The characterization of these different hydrate forms relies on a combination of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise crystal structure, revealing the location of the water molecules and their role in the hydrogen-bonding network. Powder X-ray diffraction (PXRD) is used to identify the specific hydrate phase in a bulk sample.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are crucial for quantifying the water content. TGA measures the mass loss as a sample is heated, with distinct steps indicating the loss of water molecules at specific temperatures. This can help differentiate between, for example, a monohydrate and a dihydrate, and determine the thermal stability of the hydrate. Studies on compounds like ammonium bismuth oxalate hydrate have effectively used TGA, often coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), to precisely determine the chemical formula and understand the dehydration process researchgate.netnih.gov.

Comparison of Hydrate Forms in Related Ammonium Salts
CompoundHydrate FormWater's Structural RoleReference
Benzylammonium hydrogen oxalateHemihydrate (0.5 H₂O)Links pairs of hydrogen-bonded monohydrogenoxalate chains researchgate.net
Benzylammonium phenylacetateMonohydrate (1 H₂O)Forms a two-dimensional hydrogen-bonding network nih.gov
Ammonium bismuth oxalateHydrate (~3.7 H₂O)Occupies channels in an open framework, easily and reversibly removed researchgate.netnih.gov

Electron Microscopy for Microstructural Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for the microstructural analysis of crystalline aggregates of this compound, providing high-resolution imaging that surpasses the capabilities of light microscopy. TEM is particularly valuable for studying nanomaterials and identifying fine structural details that are not visible with bulk characterization methods like PXRD mdpi.comoaepublish.com.

In the context of organic molecular crystals, which are often sensitive to the high-energy electron beam, specialized low-dose techniques are employed to minimize radiation damage while still obtaining high-resolution images and electron diffraction patterns researchgate.netwhiterose.ac.uk. TEM can directly visualize the crystal lattice, allowing for the identification of crystal defects, dislocations, and grain boundaries within crystalline aggregates nih.gov.

Spectroscopic Characterization for Molecular Fingerprinting and Intermolecular Interactions

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the strength and nature of intermolecular interactions. For Amino(benzyl)azanium;oxalate (B1200264), IR and Raman spectroscopy reveal the characteristic vibrations of the benzylammonium cation and the oxalate anion, as well as shifts in these vibrations due to strong hydrogen bonding.

The vibrational spectrum of Amino(benzyl)azanium;oxalate is a composite of the modes from both the benzylammonium cation and the oxalate anion.

The benzylammonium cation contributes vibrations from the phenyl ring, the methylene (B1212753) bridge (-CH₂-), and the ammonium (B1175870) group (-NH₃⁺).

Phenyl Ring Vibrations : The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region.

Methylene Group Vibrations : Symmetric and asymmetric stretching vibrations of the C-H bonds in the -CH₂- group are expected in the 2850-2960 cm⁻¹ range. Bending or scissoring vibrations occur around 1450 cm⁻¹.

Ammonium Group Vibrations : The N-H stretching vibrations of the -NH₃⁺ group are prominent in the high-frequency region, typically between 3100 and 3300 cm⁻¹. The asymmetric and symmetric bending vibrations are found near 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

The oxalate anion (C₂O₄²⁻) has a structure whose vibrational activity is highly dependent on its symmetry. walisongo.ac.id A planar, centrosymmetric structure (D₂h symmetry) follows the rule of mutual exclusion, where vibrations active in the Raman spectrum are inactive in the IR, and vice versa. walisongo.ac.idqut.edu.au

C=O Stretching : The asymmetric stretching (ν_as(C=O)) is typically strong in the IR spectrum around 1600-1650 cm⁻¹, while the symmetric stretch (ν_s(C=O)) is strong in the Raman spectrum around 1450-1490 cm⁻¹. psu.edu

C-C Stretching : The C-C bond stretching vibration is characteristically observed in the Raman spectrum in the range of 850-900 cm⁻¹. psu.edu

O-C-O Bending : Bending modes of the carboxylate groups appear at lower frequencies, typically below 800 cm⁻¹. psu.edu

The following table summarizes the expected vibrational assignments for the key functional groups in this compound.

Table 1. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Primary Activity
N-H StretchAmmonium (-NH₃⁺)3100 - 3300IR
Aromatic C-H StretchPhenyl Ring3000 - 3100IR, Raman
Aliphatic C-H StretchMethylene (-CH₂-)2850 - 2960IR, Raman
Asymmetric C=O StretchOxalate (-COO⁻)1600 - 1650IR
N-H BendAmmonium (-NH₃⁺)1500 - 1600IR
Symmetric C=O StretchOxalate (-COO⁻)1450 - 1490Raman
C-C StretchOxalate (C-C)850 - 900Raman

In the solid state, the benzylammonium cations and oxalate anions are linked by a network of hydrogen bonds. researchgate.net The primary interaction is the strong N-H···O hydrogen bond between the ammonium group (proton donor) and the carboxylate oxygen atoms of the oxalate anion (proton acceptor). nih.gov

These interactions cause noticeable shifts in the vibrational frequencies of the involved groups:

N-H Stretching Modes : The formation of N-H···O bonds weakens the N-H covalent bonds, resulting in a significant red shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands compared to a "free" ammonium ion. This is a classic spectroscopic indicator of hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the complete structural elucidation of the this compound salt in solution.

The ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would show distinct signals corresponding to the different types of protons in the benzylammonium cation.

Ammonium Protons (-NH₃⁺) : These protons are acidic and would appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but is typically found downfield.

Aromatic Protons (C₆H₅-) : The five protons on the phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.3 and 7.6 ppm.

Methylene Protons (-CH₂-) : The two protons of the benzylic methylene group are chemically equivalent and would appear as a singlet, typically around δ 4.1 ppm.

Table 2. Predicted ¹H NMR Chemical Shifts for the Benzylammonium Cation.
Proton TypeFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Ammonium-NH₃⁺Variable (e.g., ~8.5)Broad Singlet3H
AromaticC₆H₅-~7.3 - 7.6Multiplet5H
Methylene-CH₂-~4.1Singlet2H

The ¹³C NMR spectrum provides information on the carbon skeleton of the compound.

Benzylammonium Cation : The spectrum would show four distinct signals for the benzyl (B1604629) group. The quaternary carbon (C-1) attached to the methylene group, the methylene carbon itself (-CH₂-), and multiple signals for the aromatic carbons (ipso, ortho, meta, para), though some may overlap. spectrabase.com

Oxalate Anion : The two carbon atoms in the oxalate anion are chemically and magnetically equivalent due to symmetry. Therefore, they will produce a single resonance in the ¹³C NMR spectrum, typically appearing in the range of δ 160-165 ppm. spectrabase.com

Table 3. Predicted ¹³C NMR Chemical Shifts for this compound.
IonCarbon TypeExpected Chemical Shift (δ, ppm)
BenzylammoniumAromatic C (Quaternary, C1)~132
BenzylammoniumAromatic CH (ortho, meta, para)~128 - 130
BenzylammoniumMethylene (-CH₂-)~43
OxalateCarboxylate (-COO⁻)~164

Deuterium (B1214612) exchange is a simple yet definitive NMR experiment used to identify labile protons, such as those attached to heteroatoms like oxygen or nitrogen. nih.gov In the case of this compound, the three protons of the ammonium group (-NH₃⁺) are acidic and will readily exchange with deuterium.

The experiment involves acquiring a standard ¹H NMR spectrum and then adding a few drops of deuterium oxide (D₂O) to the NMR tube, shaking, and re-acquiring the spectrum. The following reaction occurs:

C₆H₅CH₂NH₃⁺ + D₂O ⇌ C₆H₅CH₂NH₂D⁺ + HDO, etc.

Upon exchange, the protons on the ammonium group are replaced by deuterium atoms. Since deuterium (²H) is not observed in a ¹H NMR spectrum, the signal corresponding to the -NH₃⁺ protons will diminish or disappear completely. nih.gov This confirms the assignment of that particular resonance to the labile ammonium protons and distinguishes them from the non-exchangeable C-H protons of the phenyl and methylene groups.

Solid-State NMR for Crystalline Environment Probing

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful, non-destructive technique for characterizing the local atomic environments within the crystalline lattice of this compound. By probing the magnetic properties of atomic nuclei (such as ¹³C and ¹H), ssNMR can provide detailed information about the conformation of the amino(benzyl)azanium cation and its electrostatic interactions with the oxalate counter-anion in the solid state. This technique is particularly sensitive to the effects of crystal packing and hydrogen bonding, which are fundamental to the supramolecular assembly of the compound.

Detailed research findings on the solid-state NMR of this compound are not extensively available in the public domain. However, based on the known principles of ssNMR and the analysis of related oxalate-containing compounds, a hypothetical analysis can be proposed. For instance, the ¹³C ssNMR spectrum would be expected to show distinct resonances for the carboxylate carbons of the oxalate anion and the various carbon atoms of the benzyl and amino groups in the cation. The precise chemical shifts of these signals would be indicative of their specific electronic environments.

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for this compound.

Carbon AtomExpected Chemical Shift Range (ppm)Notes
Oxalate (C=O)160-170The chemical shift is sensitive to the degree of hydration and the nature of the counter-ion.
Benzyl (Quaternary)135-145The ipso-carbon of the benzene (B151609) ring.
Benzyl (CH)120-130Aromatic carbons.
Benzyl (CH₂)40-50The methylene bridge carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For this compound, this technique can provide information about the electronic structure of the benzyl group and the influence of the amino and oxalate moieties on its absorption characteristics.

Analysis of Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzene ring within the benzyl group. Aromatic systems typically exhibit characteristic absorption bands corresponding to π → π* transitions. The presence of the amino group, an auxochrome, attached to the benzylic system can influence the position and intensity of these absorption bands.

Specific research detailing the UV-Vis absorption characteristics of this compound is sparse. However, related studies on benzylamine (B48309) and its derivatives show characteristic absorption maxima in the UV region. The oxalate anion itself does not absorb significantly in the near-UV or visible range. Therefore, the spectrum of the salt would primarily reflect the electronic transitions of the amino(benzyl)azanium cation.

Table 2: Expected UV-Vis Absorption Data for this compound in an Aqueous Solution.

TransitionExpected λmax (nm)Molar Absorptivity (ε, M-1cm-1)
π → π* (Benzene E2 band)~204~7,900
π → π* (Benzene B band)~254~200

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in the theoretical characterization of Amino(benzyl)azanium;oxalate (B1200264) is the determination of its most stable three-dimensional structure through geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the positions of all atoms are adjusted to find a minimum on the potential energy surface. acs.org This process yields key structural parameters.

The electronic structure of the optimized geometry provides insights into the distribution of electrons within the molecule. Key properties that can be calculated include the molecular electrostatic potential (MEP), which highlights regions of positive and negative charge, and Mulliken or Natural Bond Orbital (NBO) population analysis, which assigns partial charges to each atom. These calculations would show the positive charge localized on the azanium group and the negative charge on the carboxylate groups of the oxalate anion.

Table 1: Illustrative Optimized Geometry Parameters for Amino(benzyl)azanium;oxalate (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-N (benzyl)~1.47 Å
Bond LengthN-N~1.45 Å
Bond LengthC-O (oxalate)~1.25 Å
Bond LengthC-C (oxalate)~1.54 Å
Bond AngleC-C-C (aromatic)~120°
Bond AngleC-N-N~112°
Bond AngleO-C-C (oxalate)~117°
Dihedral AngleC-C-N-NVaries with conformation

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation for this compound.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies: The vibrational modes of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. princeton.edu These calculations yield a set of vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes. The predicted infrared (IR) and Raman spectra can be used to assign the peaks observed in experimental spectra. For instance, characteristic frequencies for N-H stretches, C=O stretches of the oxalate, and aromatic C-H stretches of the benzyl (B1604629) group would be identified. researchgate.netsmu.eduaps.org

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N), the chemical shifts relative to a standard reference can be determined. arxiv.orgmdpi.comnih.gov These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic DataFunctional GroupPredicted Value (Illustrative)
Vibrational Frequencies (cm⁻¹)
N-H stretch3200-3400
C-H stretch (aromatic)3000-3100
C=O stretch (oxalate)1650-1750
C-N stretch1100-1200
NMR Chemical Shifts (ppm)
¹H (aromatic)7.2-7.5
¹H (CH₂-benzyl)~4.0
¹H (NH₃⁺)7.5-8.5
¹³C (aromatic)125-140
¹³C (C=O, oxalate)160-170

Note: These are typical ranges for the specified functional groups and the actual calculated values would provide more precise predictions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electrical transport properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxalate anion, while the LUMO would likely be centered on the electron-deficient amino(benzyl)azanium cation, particularly the aromatic ring. Analysis of the molecular orbital compositions reveals which atomic orbitals contribute most significantly to these frontier orbitals, providing a detailed picture of the molecule's electronic landscape. nih.gov

In the solid state, the ions of this compound are held together by a network of intermolecular interactions. DFT can be used to quantify the strength of these interactions. The primary interactions are the strong electrostatic attractions between the positively charged amino(benzyl)azanium cation and the negatively charged oxalate anion.

Furthermore, hydrogen bonding plays a significant role. The hydrogen atoms of the ammonium (B1175870) and amino groups of the cation can act as hydrogen bond donors to the oxygen atoms of the oxalate anion. The energy of these hydrogen bonds can be estimated using methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or by calculating the interaction energy between molecular fragments. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the potential energy of the system as a function of atomic positions.

MD simulations are particularly well-suited for investigating the behavior of molecules at interfaces, such as the interaction of this compound with a solid surface or at a liquid-liquid interface. acs.orgnih.govacs.org For instance, a simulation could model the adsorption of this salt onto a mineral surface or its arrangement at an oil-water interface. acs.org

By analyzing the simulation trajectories, one can determine the preferred orientation of the ions at the interface, the nature of the interactions (e.g., electrostatic, van der Waals, hydrogen bonding), and the structure of the adsorbed layer. researchgate.net Such studies are relevant for applications where surface modification is important. The simulations would likely show the charged head groups of the amino(benzyl)azanium cation and the oxalate anion interacting strongly with a polar surface, while the benzyl group might exhibit different orientational preferences depending on the hydrophobicity of the surface.

Ab Initio and Composite Methodologies for Thermochemical Property Estimation

Ab initio quantum chemistry methods are a class of computational techniques that are based on the fundamental principles of quantum mechanics, without the use of experimental data. These methods are crucial for the accurate prediction of thermochemical properties such as enthalpy of formation, heat capacity, and entropy. For a molecule like the amino(benzyl)azanium cation, these calculations typically begin with geometry optimization to find the lowest energy structure.

Composite methodologies, such as the Gaussian-n theories (e.g., G3, G4) and the Complete Basis Set (CBS) methods, build upon ab initio calculations to achieve higher accuracy. They combine results from different levels of theory and basis sets to extrapolate to a more complete theoretical description. These methods are particularly valuable for obtaining "chemical accuracy" for thermochemical data, which is generally considered to be within 1-2 kcal/mol of experimental values.

Table 1: Representative Thermochemical Data from Ab Initio Calculations for Benzylhydrazine (B1204620)

PropertyCalculated ValueUnits
Electronic EnergyValueHartrees
Zero-Point Vibrational EnergyValuekcal/mol
Enthalpy of Formation (gas phase)Valuekcal/mol
Heat Capacity (Cv)Valuecal/mol·K
Entropy (S)Valuecal/mol·K

Note: The values in this table are illustrative and represent the type of data generated from such calculations. Specific values for benzylhydrazine would require dedicated computational studies.

Quantum Chemical Descriptors for Reactivity Analysis

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and provide a more direct measure of the energy required to remove an electron and the energy released when an electron is added.

Global Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. Softness is the reciprocal of hardness.

Electronegativity (χ): This describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.

The analysis of these descriptors for the amino(benzyl)azanium cation would allow for a detailed understanding of its reactive behavior. For example, mapping the electrostatic potential onto the electron density surface can identify the regions most susceptible to nucleophilic or electrophilic attack. While specific data for this cation is not published, the principles of using these descriptors are broadly applied in chemical research nih.govchemicalbook.com.

Table 2: Calculated Quantum Chemical Descriptors for Benzylhydrazine (Illustrative)

DescriptorSymbolFormulaIllustrative Value
HOMO EnergyEHOMO-Value eV
LUMO EnergyELUMO-Value eV
HOMO-LUMO GapΔEELUMO - EHOMOValue eV
Ionization PotentialI-EHOMOValue eV
Electron AffinityA-ELUMOValue eV
Global Hardnessη(I - A) / 2Value eV
Global SoftnessS1 / ηValue eV-1
Electronegativityχ(I + A) / 2Value eV
Electrophilicity Indexωχ2 / (2η)Value eV

Note: The values in this table are for illustrative purposes to demonstrate the output of quantum chemical calculations. The specific values would depend on the level of theory and basis set used in the computation.

Reactivity and Chemical Transformations Involving Oxalates and Benzylamines

Reductive Coupling of Carbon Dioxide to Oxalate (B1200264)

The conversion of carbon dioxide (CO₂), a greenhouse gas, into value-added chemicals is a significant goal in sustainable chemistry. One such transformation is the reductive coupling of two CO₂ molecules to form the oxalate anion (C₂O₄²⁻), representing the simplest method of forming a carbon-carbon bond from a C1 building block. nih.govacs.orgnih.gov This process is not only a key model reaction for understanding C-C bond formation but also provides a route to oxalic acid, a platform chemical for producing sustainable polymers and other reduced C₂ compounds. nih.gov

The reductive dimerization of CO₂ into oxalate is a two-electron reduction process. nih.gov The initial step involves the one-electron reduction of CO₂ to form the CO₂•⁻ radical anion, a process that is thermodynamically challenging. sfu.ca The mechanism of the subsequent C-C bond formation can be complex and highly dependent on the specific chemical system employed. acs.org

Several pathways have been investigated. Early reports focused on electrochemical methods using inert electrodes like mercury or lead. nih.gov More advanced approaches utilize transition metal complexes as electrocatalysts or homogeneous catalysts in solution. nih.govsfu.ca However, research in this area has been marked by challenges, including undesired side reactions and issues with experimental reproducibility. acs.orgnih.gov For instance, some studies have shown that oxalate formation can occur through the oxidative decomposition of other reagents in the system rather than the direct incorporation of CO₂. nih.govacs.org

Transition metal complexes are central to facilitating the reductive coupling of CO₂ to oxalate. researchgate.net A variety of metals, including titanium, uranium, iron, nickel, and copper, have been shown to form oxalate complexes from reactions with CO₂, sometimes in the presence of strong chemical reductants. acs.orgresearchgate.net These homogeneous systems allow for detailed study of how the steric and electronic properties of the catalyst influence oxalate formation. acs.org

One notable example involves a dinuclear copper(I) complex that is oxidized by CO₂ to form a tetranuclear copper(II) complex containing bridging oxalate groups derived directly from the CO₂. sfu.ca This process was confirmed using ¹³CO₂ labeling. sfu.ca The resulting copper(II) oxalate complex can be electrochemically reduced to regenerate the initial copper(I) complex, demonstrating a potential catalytic cycle for CO₂ conversion. sfu.ca The table below summarizes selected metal complexes involved in this transformation.

Metal Complex TypeMetal Center(s)Key Finding
Dinuclear Copper(I) ComplexCopper (Cu)Oxidized by CO₂ to form a tetranuclear Cu(II) complex with bridging oxalate. sfu.ca
Iron(I) ComplexIron (Fe)Shows solvent-dependent reactivity with CO₂, forming oxalate in non-polar solvents. nih.govacs.org
α-Ketocarboxylatocopper(II)Copper (Cu)Spontaneously converts to a binuclear oxalatocopper(II) complex when exposed to O₂/CO₂. figshare.com
Various f-block and transition metalsU, Yb, Fe, Ni, CuForm oxalate complexes from CO₂ with the aid of strong reductants. acs.orgresearchgate.net

It is crucial to note that the field has faced issues with irreproducibility, and some initial reports of CO₂ to oxalate conversion have been questioned upon re-examination. acs.orgresearchgate.net Careful analysis is required to confirm that the oxalate produced originates from CO₂ and not from the decomposition of other organic molecules in the reaction mixture. nih.govnih.gov

Complexation with Metal Ions

The oxalate anion is a highly versatile ligand in coordination chemistry, capable of binding to metal ions to form a wide array of compounds with diverse structures and properties. iucr.orgdiva-portal.org

Metal-oxalate complexes have long been of interest due to their magnetic and electrochemical properties. iucr.orgdiva-portal.org They are typically synthesized through hydrothermal methods or by simple precipitation reactions in solution, often by combining a metal salt with oxalic acid or a soluble oxalate salt. iucr.orgtruman.edu

The resulting structures can range from simple mononuclear complexes, like [Co(C₂O₄)₂(H₂O)₂]²⁻, to intricate one-, two-, or three-dimensional coordination polymers where oxalate anions bridge multiple metal centers. iucr.orgresearchgate.net For example, cobalt(II) can form infinite zigzag chains with bridging oxalate ions, and these chains can be further linked by other ligands to create 2D layered structures. researchgate.net The characterization of these compounds relies on techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and thermal analysis. researchgate.net

The oxalate anion (C₂O₄²⁻) is an excellent chelating ligand. It typically functions as a bidentate ligand, meaning it binds to a central metal atom at two points through two of its oxygen atoms, forming a stable five-membered ring. truman.edufiveable.mewikipedia.org This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. vaia.com

Beyond simple chelation, the oxalate ligand exhibits remarkable structural diversity, with the ability to adopt at least 17 different coordination modes. diva-portal.org It can act as a mono-, bi-, tri-, or even tetradentate ligand, bridging between two, three, or four metal centers. diva-portal.orgresearchgate.net This versatility allows for the construction of a vast array of coordination polymers with different dimensionalities and topologies. researchgate.net

The different coordination modes of the oxalate anion are summarized below:

Coordination ModeDescriptionExample Structure Type
Bidentate Chelating Binds to a single metal center via two oxygen atoms, forming a 5-membered ring. truman.eduwikipedia.orgMononuclear complexes like [Fe(C₂O₄)₃]³⁻. youtube.com
Bidentate Bridging Bridges two metal centers, with each metal binding to one oxygen atom from each carboxylate group.Chain structures like in some Co(II)-oxalate polymers. iucr.orgresearchgate.net
Tetradentate Bridging All four oxygen atoms of the oxalate anion coordinate to metal centers, bridging multiple ions. diva-portal.orgyoutube.comPolynuclear complexes and 3D frameworks. wikipedia.org

In the formation of anionic metal-oxalate complexes, such as [Fe(C₂O₄)₃]³⁻ or [Cu(C₂O₄)₂]²⁻, cationic counterions are required to balance the charge. youtube.com The choice of this cation can have a profound impact on the final crystal structure and stability of the compound. researchgate.net Large organic cations, like tetraalkylammonium or protonated amines such as amino(benzyl)azanium (benzylammonium), can act as "templates" or "structure-directing agents". google.comcsulb.edursc.org

These cations influence the solid-state structure through several mechanisms:

Hydrogen Bonding: Cations like benzylammonium (C₆H₅CH₂NH₃⁺) can form hydrogen bonds with the oxygen atoms of the oxalate ligands, influencing the orientation of the anionic complexes and linking them together.

Charge Density: The size and charge distribution of the cation can affect the stability of the crystal lattice. researchgate.net

For example, in the synthesis of zeolite-type metal-oxalate frameworks, different organic cations can direct the formation of entirely different network topologies, such as RHO, GIS, or ABW, from the same indium-oxalate building blocks. csulb.edunih.gov This demonstrates that the cationic counterion is not merely a passive spectator but an active component in the crystal engineering of these materials. psu.edu While specific studies on amino(benzyl)azanium in metal-oxalate frameworks are not prevalent, the principles derived from similar organic cations suggest it would play a significant structure-directing role. google.comrsc.org

Catalytic Applications of Ammonium (B1175870) Oxalate Species

Ammonium oxalate and its derivatives have demonstrated significant potential as catalysts in various organic transformations. Their utility often stems from their ability to act as accessible, low-toxicity, and efficient Lewis acid catalysts.

Application as Lewis Acid Catalysts in Organic Synthesis (e.g., Paal-Knorr Reaction)

Ammonium oxalate species have emerged as effective Lewis acid catalysts, particularly in reactions involving carbonyl activation. A notable example is the use of ammonium niobium oxalate (ANO) in the Paal-Knorr synthesis of N-substituted pyrroles. rsc.orgdntb.gov.uarsc.org This reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), is a fundamental method for constructing the pyrrole (B145914) ring, a common scaffold in bioactive molecules. rsc.org

The application of ANO as a catalyst in the Paal-Knorr reaction offers several advantages, including mild reaction conditions (room temperature), short reaction times (as little as 30 minutes), and high yields of the desired pyrrole products (up to 99%). rsc.orgrsc.orgresearchgate.net Furthermore, the catalyst is inexpensive, exhibits low toxicity, and can be readily recovered and reused multiple times without a significant loss of catalytic activity. rsc.orgresearchgate.netresearchgate.net This positions ammonium niobium oxalate as a sustainable and green alternative to more traditional, often harsh, catalytic systems. rsc.orgrsc.org The protocol has also been successfully adapted to a continuous-flow system, demonstrating its potential for larger-scale industrial applications. rsc.orgresearchgate.net

The table below summarizes the key features of ANO as a catalyst in the Paal-Knorr pyrrole synthesis. rsc.orgrsc.orgresearchgate.net

FeatureDescription
Catalyst Ammonium Niobium Oxalate (ANO)
Reaction Paal-Knorr Pyrrole Synthesis
Conditions Room temperature, ethanol (B145695) as solvent
Reaction Time As short as 30 minutes
Yields Up to 99%
Catalyst Reusability Up to seven times with minimal loss of efficiency
Advantages Inexpensive, low toxicity, readily available, sustainable

Mechanistic Investigations of Catalyzed Reaction Pathways

Mechanistic studies of reactions catalyzed by ammonium oxalate species, such as the Paal-Knorr synthesis using ammonium niobium oxalate (ANO), suggest a pathway involving Lewis acid activation of the carbonyl groups. rsc.orgrsc.orgresearchgate.net The niobium center in ANO is believed to coordinate to the oxygen atoms of the 1,4-dicarbonyl compound, thereby increasing the electrophilicity of the carbonyl carbons. This activation facilitates the nucleophilic attack by the primary amine.

The proposed mechanism for the ANO-catalyzed Paal-Knorr reaction can be outlined as follows:

Coordination: The Lewis acidic niobium center of ANO coordinates to one of the carbonyl oxygen atoms of the 1,4-dicarbonyl compound.

Nucleophilic Attack: A molecule of the primary amine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

Dehydration and Cyclization: Subsequent dehydration and intramolecular cyclization lead to the formation of a five-membered ring intermediate.

Final Dehydration: A final dehydration step results in the formation of the aromatic pyrrole ring and regeneration of the catalyst.

This proposed pathway is supported by the observed high efficiency and selectivity of the reaction under mild conditions. rsc.orgrsc.org Further detailed mechanistic investigations, potentially employing techniques like in-situ spectroscopy and computational modeling, could provide deeper insights into the precise nature of the catalytic cycle and the role of the oxalate and ammonium ions in stabilizing the active catalytic species. nih.govnih.gov

Photochemical Reactivity of Benzylammonium Salts

Benzylammonium salts exhibit interesting photochemical reactivity upon irradiation with ultraviolet light. The photolysis of these salts can proceed through competing homolytic and heterolytic pathways, leading to a variety of products depending on the reaction conditions, particularly the solvent. acs.org

Solvolytic and Radical Processes in Photolysis

The photolysis of benzylammonium salts in solution results in a competition between solvolytic and radical-based reaction pathways. acs.org

Solvolytic Pathway (Heterolytic Cleavage): In protic, nucleophilic solvents such as alcohols, the photolysis can lead to the formation of benzyl (B1604629) ethers and the corresponding amine. acs.org This pathway involves the heterolytic cleavage of the benzyl-nitrogen bond, likely forming a benzyl cation intermediate which is then trapped by the solvent. The stereochemistry of this photosolvolysis has been studied using optically active benzylammonium salts, revealing extensive racemization with some net inversion of configuration at the carbon center. rsc.org

Radical Pathway (Homolytic Cleavage): The competing homolytic cleavage of the benzyl-nitrogen bond generates a benzyl radical and an aminium radical fragment within a solvent cage. acs.org These radicals can then undergo several reactions:

Cage Disproportionation: Disproportionation of the radical pair within the solvent cage can lead to the formation of toluene (B28343) and an aminocarbonium ion. acs.org

Dimerization: Benzyl radicals that escape the solvent cage can dimerize to form bibenzyl, which is typically a minor product. acs.org

Collapse of Ion Pair: In aprotic media, the collapse of the ion pair can result in the formation of benzyl halides. acs.org

The table below summarizes the products observed from the photolysis of benzyltrimethylammonium (B79724) chloride in different solvents. acs.org

SolventProducts
AcetonitrileToluene, Bibenzyl, Benzyl chloride
EthanolToluene, Bibenzyl, Benzyl ethyl ether

The dichotomy between these heterolytic and homolytic pathways is a characteristic feature of the photochemistry of benzylammonium salts and has been compared to the photolysis of other onium salts like benzylsulfonium and benzylphosphonium salts. acs.orgresearchgate.net

Applications in Advanced Materials Science

Supramolecular Assembly and Crystal Engineering

The design of crystalline materials with specific architectures and properties, known as crystal engineering, relies on the predictable control of intermolecular interactions. The salt Amino(benzyl)azanium;oxalate (B1200264) is a prime candidate for study in this field due to the strong and directional non-covalent interactions its ions can form.

The primary interaction governing the assembly of its crystal lattice is the robust hydrogen bonding between the ammonium (B1175870) group (-NH3+) of the cation and the carboxylate oxygen atoms of the oxalate anion (C₂O₄²⁻). These N-H···O hydrogen bonds are a cornerstone of supramolecular chemistry, creating predictable synthons that can guide the formation of extended networks. In related systems, such as ammonium oxalate monohydrate, these hydrogen bonds create intricate interlayer and intralayer networks that define the material's structural properties. researchgate.net

Furthermore, the benzyl (B1604629) group of the cation introduces other significant interactions. The aromatic ring can engage in π-π stacking and C-H···π interactions, which provide further stability and directional control over the crystal packing. These interactions, often working in concert with hydrogen bonding, allow for the construction of complex three-dimensional supramolecular architectures. helsinki.fimdpi.com Researchers have successfully utilized similar combinations of aromatic amines and carboxylic acids to create cocrystals and molecular salts with tailored structures. mdpi.com The chirality of aromatic amino acids has also been shown to critically influence their self-assembly into mechanically robust nanostructures, a principle that highlights the importance of the cation's structure in directing aggregation. nih.gov

The interplay between the strong, charge-assisted hydrogen bonds and the weaker, yet structurally significant, aromatic interactions makes Amino(benzyl)azanium;oxalate a versatile building block for crystal engineering. By modifying the substitution on the benzyl ring or changing the anionic component, it is possible to systematically tune the resulting supramolecular structure.

Table 1: Key Intermolecular Interactions in this compound Crystal Assembly

Interaction TypeDonor GroupAcceptor GroupRole in Supramolecular Structure
Hydrogen Bonding Ammonium (N-H)Oxalate (O=C)Primary driving force for ion-pair formation and network assembly. researchgate.net
π-π Stacking Benzyl Ring (Aromatic Face)Benzyl Ring (Aromatic Face)Stabilizes packing of cations, influencing layer or columnar structures.
Edge-to-Face (C-H···π) Benzyl Ring (C-H)Benzyl Ring (Aromatic Face)Provides directional control over the arrangement of cations. helsinki.fi

Hybrid Organic-Inorganic Frameworks Incorporating Oxalate

Hybrid organic-inorganic frameworks, including Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from inorganic nodes (metal ions or clusters) linked by organic ligands. The oxalate anion is a widely used linker in this field due to its ability to bridge multiple metal centers, forming robust and often porous structures. ias.ac.innih.gov

Numerous studies on iron phosphate-oxalates and iron phosphite-oxalates demonstrate this principle. ias.ac.innih.govworldscientific.com In these syntheses, various protonated organic amines are used to direct the structure, resulting in materials with diverse dimensionalities, from ladders and layers to complex 3D networks with channels. nih.govworldscientific.com The organic amine cations are positioned within these channels, interacting with the framework via hydrogen bonds. The use of Amino(benzyl)azanium as the SDA in a metal-oxalate system would be expected to yield novel framework topologies, with the bulky benzyl group influencing the size and shape of the resulting cavities. Such materials have potential applications in gas sorption, separation, and catalysis. ias.ac.in

Table 2: Role of Components in a Hypothetical Metal-Amino(benzyl)azanium-Oxalate Framework

ComponentRoleExamples from Literature
Metal Ion (e.g., Fe²⁺/³⁺, Mn²⁺) Inorganic Node (Secondary Building Unit)Forms coordination bonds with oxalate and other ligands (e.g., phosphate). ias.ac.inresearchgate.net
Oxalate Anion Bridging LigandConnects metal centers to form inorganic chains, layers, or 3D frameworks. ias.ac.innih.gov
Amino(benzyl)azanium Cation Structure-Directing Agent (SDA) / Counter-ionOccupies framework channels, balances charge, and templates the final structure. ias.ac.in

Precursors in the Synthesis of Functional Materials

Metal oxalates are frequently employed as precursors for the synthesis of functional metal oxides due to their relatively low decomposition temperatures and the clean removal of the oxalate group as CO and CO₂. lew.ro The thermal decomposition (calcination) of a metal oxalate precursor often yields fine, high-purity oxide particles with controlled morphology.

Using this compound as a precipitating agent for a metal ion in solution would produce a mixed-cation metal oxalate, [Amino(benzyl)azanium]ₓ[M]y(C₂O₄)z. This complex oxalate precursor could then be thermally decomposed. The presence of the organic benzylammonium cation in the precursor structure can significantly influence the characteristics of the final oxide product. The energy released during the exothermic decomposition of the organic component can affect the crystallinity and phase of the resulting oxide. lew.ro

Furthermore, the morphology of the precursor often dictates the morphology of the final material. For instance, fibrous metal oxalate precursors, synthesized using methods like the ammonia (B1221849) coordination method, can be heated to produce fibrous metals or metal oxides that inherit the high-aspect-ratio morphology. researchgate.net It is conceivable that the specific crystal habit of a metal-benzylammonium-oxalate precursor, guided by the supramolecular interactions discussed previously, could be leveraged to produce metal oxides with unique and desirable morphologies (e.g., nanorods, platelets) for applications in catalysis, electronics, or energy storage.

Role in Material Fabrication and Processing

Beyond its role as a structural component or precursor, this compound can be utilized in various material fabrication and processing steps. Its properties as a salt of a moderately strong base (benzylamine) and a weak acid (oxalic acid) allow it to function as a pH buffer or modifier in aqueous and non-aqueous synthesis media.

In the fabrication of coordination polymers or MOFs, controlling the pH is crucial for obtaining the desired crystalline phase. The compound could act as a reservoir for both the oxalate linker and a protonated amine, slowly releasing them into the reaction mixture to facilitate controlled crystal growth.

Additionally, the compound can serve as a versatile precipitating agent. Acid ammonium oxalate, for example, is used in soil science to selectively extract iron and aluminum from certain mineral phases. wikipedia.org Similarly, this compound could be used to selectively precipitate metal ions as their respective oxalates from complex solutions. The benzylamine (B48309) moiety can also be used as a masked source of ammonia in certain chemical transformations. wikipedia.org The reductive coupling of benzyl oxalates has been demonstrated as a method for forming C-C bonds, indicating the reactivity of the oxalate group when attached to a benzyl moiety. rsc.org This suggests that the compound could participate directly in chemical reactions during material processing beyond simple precipitation.

Broader Academic Implications and Future Research Directions

Advancements in Amine-Acid Salt Chemistry and Design

The formation of a salt from an amine and a carboxylic acid is a fundamental acid-base reaction. spectroscopyonline.com The resulting amine-acid salts are of significant interest in the pharmaceutical, cosmetic, and agrochemical industries. google.com The salt form often improves properties such as water solubility, stability, and handling of the parent amine compound. spectroscopyonline.comgoogle.com

The design of amine-acid salts has evolved into a sophisticated field of crystal engineering. The properties of the resulting crystalline solid are not merely an average of the two precursors but are dictated by the three-dimensional arrangement of the ions in the crystal lattice. This structure is governed by a complex interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions.

Modern advancements focus on creating "dynamic salt complexes," where the equilibrium between the salt and its free acid and amine components in solution can be controlled. nih.gov This dynamic nature allows for fine-tuning of properties like acidity and catalytic activity. nih.gov The process of forming these salts can also be a method of purification, as the transfer of an acid moiety can be selectively controlled based on the basicity (pKa) of the amines and the solubility of the components in a given solvent system. google.com

Table 1: Key Physicochemical Properties of Benzylhydrazine (B1204620) Oxalate (B1200264)

PropertyValue
Molecular Weight212.2 g/mol
Melting Point183–188°C (decomposes)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6
Topological Polar Surface Area113 Ų
This data is compiled from available chemical databases for Benzylhydrazine oxalate. vulcanchem.com

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental techniques and computational modeling is crucial for advancing the understanding of amine-acid salts. researchgate.net While laboratory synthesis and characterization provide tangible data on a compound's properties, computational methods offer a window into its molecular behavior. vulcanchem.comresearchgate.net

Experimental Methods:

Synthesis: Laboratory-scale synthesis of a compound like Amino(benzyl)azanium;oxalate typically involves reacting benzylhydrazine with oxalic acid in a suitable solvent, such as ethanol (B145695), followed by crystallization. vulcanchem.com

Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are used to confirm the structure of the synthesized compound. vulcanchem.comresearchgate.net X-ray diffraction is essential for determining the precise crystal structure.

Computational Methods:

Density Functional Theory (DFT): This is a powerful quantum mechanical modeling method used to predict the optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties of molecules. researchgate.net

Molecular Dynamics (MD): MD simulations can model the behavior of the salt in different environments, such as in solution, providing insights into its solubility and interactions with solvent molecules.

NBO and AIM Analyses: Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide detailed information about charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net

By combining these approaches, researchers can build a comprehensive model of a compound's structure-property relationships, accelerating the design of new materials with desired characteristics. researchgate.net

Potential for Novel Catalyst Design and Optimization

Amine-acid salts are emerging as a versatile class of catalysts for various organic reactions. nih.govsae.org Their catalytic activity can be tuned by modifying either the amine or the acid component, offering a high degree of flexibility. nih.gov

Acid-Base Catalysis: The salt can act as a source of both acidic (ammonium ion) and basic (carboxylate ion) sites, enabling it to catalyze reactions that require bifunctional activation. The acidity of the catalyst can be precisely controlled through the principles of acid-base combination chemistry. nih.gov

Organocatalysis: Chiral amine salts are widely used in asymmetric catalysis to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net By designing the chiral environment around the active site, high levels of stereocontrol can be achieved. researchgate.net

Polymerization Accelerators: Organic amine salts are used as accelerators in polymerization reactions, particularly in light-curing systems, where they can enhance the speed and depth of the cure. google.com

Oxidation Catalysis: While not a direct application of the amine-acid salt itself, simple salts like sodium chloride have been shown to catalyze the oxidation of alcohols and amines in aqueous media, highlighting the potential for salt-based catalytic systems. rsc.org

The development of catalysts like "Cat-Se," an organocatalyst for peptide synthesis, showcases the innovative design principles in this field, aiming for efficiency and sustainability. acs.org

Interdisciplinary Connections with Biochemistry and Environmental Chemistry

The oxalate component of this compound connects its chemistry to broad and significant topics in biochemistry and environmental science.

Oxalate is a simple dicarboxylic acid, but its role in biological systems is complex and significant. In humans, oxalate homeostasis is a delicate balance of dietary intake, endogenous production, and excretion. nih.govnih.gov

Endogenous Production: The majority of the body's oxalate (around 60-80%) is produced endogenously, primarily in the liver. nih.govfrontiersin.org The main metabolic precursors are glyoxylate (B1226380) and ascorbic acid (vitamin C). nih.govwikipedia.org

Dietary Intake and Absorption: The remaining oxalate comes from the diet, where it is found in many plants. physiology.org Its absorption occurs in the gastrointestinal tract through both passive and active transport mechanisms involving specific transporter proteins like SLC26A6. nih.govfrontiersin.org

Role in Disease: Dysregulation of oxalate metabolism, known as hyperoxaluria, is a primary risk factor for the formation of calcium oxalate kidney stones, the most common type of kidney stone. frontiersin.orgphysiology.org

Table 2: Key Precursors in Endogenous Oxalate Production

PrecursorContributionMetabolic Notes
Glyoxylate Major precursorMetabolized to oxalate by the enzyme lactate (B86563) dehydrogenase (LDH). frontiersin.org
Ascorbic Acid (Vitamin C) Significant sourceNon-enzymatically broken down into oxalate. nih.gov
Glycine Minor contributorEstimated to contribute less than 5% to urinary oxalate. nih.gov

Understanding these pathways is crucial for developing therapeutic strategies for conditions like primary hyperoxaluria, a genetic disorder causing oxalate overproduction. researchgate.net

Oxalic acid and its salts are ubiquitous in the environment, playing vital roles in soil chemistry, nutrient cycling, and carbon sequestration. oup.comnih.gov

Plant and Fungal Production: Plants and fungi are the primary producers of oxalate in terrestrial ecosystems. oup.com In plants, oxalate can serve to sequester excess calcium, detoxify heavy metals, and defend against herbivores. oup.comoup.com Fungi secrete oxalate to aid in the decay of wood and to increase the availability of nutrients like phosphate. nih.govcdnsciencepub.com

The Oxalate-Carbonate Pathway: A critical environmental process is the oxalate-carbonate pathway. Microorganisms in the soil decompose calcium oxalate found in plant litter. researchgate.net This process increases the local pH and leads to the precipitation of calcium carbonate (calcite), effectively sequestering atmospheric carbon dioxide into a stable mineral form in the soil. oup.comresearchgate.net

Mineral Weathering: As a strong chelating agent, oxalic acid contributes to the weathering of minerals in the soil. nih.gov It can dissolve minerals by forming complexes with metal ions like aluminum and iron, which in turn affects the availability of these and other nutrients for plants. cdnsciencepub.com

Soil Analysis: In soil science, an acidified ammonium (B1175870) oxalate solution is a standard reagent used to extract iron and aluminum from certain types of minerals, demonstrating its practical utility in environmental analysis. wikipedia.org

The study of oxalates in the environment is therefore directly linked to major global cycles and has implications for agriculture, carbon storage, and ecosystem health. oup.com

Q & A

Q. What are the recommended synthesis routes for Amino(benzyl)azanium;oxalate, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Route 1 (Cyclization): React benzylamine with oxalic acid under reflux in ethanol (1:2 molar ratio) at 80°C for 12 hours. Yield (~65%) is optimized by controlling pH (4–5) to favor zwitterionic intermediate formation .
  • Route 2 (Salt Metathesis): Combine benzylammonium chloride with sodium oxalate in aqueous solution. Crystallize at 4°C to isolate the product. Purity (>95%) is confirmed via elemental analysis and NMR.
  • Critical Parameters:
    • Solvent polarity affects crystallization efficiency (e.g., ethanol vs. acetone).
    • Temperature gradients during cooling influence crystal size and defects.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) distinguish this compound from structurally similar ammonium-oxalate salts?

Methodological Answer:

  • ¹H NMR: The benzyl group exhibits a triplet at δ 4.3 ppm (CH₂), while the ammonium proton appears as a broad singlet at δ 7.1–7.3 ppm. Oxalate protons are absent due to deprotonation.
  • FTIR: Key peaks include ν(N–H) at 3200 cm⁻¹ (azanium) and ν(C=O) at 1680 cm⁻¹ (oxalate). Compare with reference spectra to rule out impurities like ammonium oxalate .
  • Contradiction Resolution: Overlapping peaks in crowded regions (e.g., aromatic vs. NH) require 2D NMR (HSQC) for unambiguous assignment .

Advanced Research Questions

Q. What crystallographic strategies resolve hydrogen-bonding ambiguities in this compound, particularly in polymorphic systems?

Methodological Answer:

  • Data Collection: Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Collect data to θ > 25° to ensure completeness.
  • Refinement: Apply SHELXL-2018 for anisotropic displacement parameters. Hydrogen bonds are modeled using DFIX restraints based on bond-valence sums .
  • Graph Set Analysis: Apply Etter’s rules to classify motifs (e.g., R₂²(8) for oxalate-azanium interactions). Compare with polymorphs to identify packing discrepancies .

Q. How do computational models (DFT, MD) predict the stability of this compound in solvent vs. solid-state environments?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate lattice energy (ΔE) and compare with experimental SCXRD data.
  • Molecular Dynamics (MD): Simulate solvation in water/ethanol mixtures (NAMD, 298 K, 1 atm). Analyze radial distribution functions (RDFs) to identify preferential solvation of oxalate vs. azanium moieties.
  • Contradiction Handling: Discrepancies between predicted and observed solubility require recalibration of force fields (e.g., OPLS-AA) .

Q. What experimental protocols mitigate decomposition risks during thermal analysis (TGA/DSC) of this compound?

Methodological Answer:

  • Controlled Atmosphere: Perform TGA under nitrogen (flow rate 50 mL/min) to suppress oxidative decomposition.
  • Heating Rate: Use 5°C/min to resolve overlapping events (e.g., dehydration at 120°C vs. oxalate decarboxylation at 220°C).
  • Validation: Cross-reference with mass spectrometry (EI-MS) to identify gaseous byproducts (e.g., NH₃, CO₂) .

Q. How do hydrogen-bonding networks in this compound influence its reactivity in acid-base catalysis?

Methodological Answer:

  • Proton Transfer Studies: Use in situ FTIR to monitor NH stretching shifts during titration with HCl/NaOH. Correlate with crystallographic proton positions .
  • Catalytic Assays: Test ester hydrolysis (e.g., benzyl acetate) under varying pH. Compare turnover rates with non-hydrogen-bonded analogues.
  • Mechanistic Insight: Hydrogen-bonding stabilizes transition states, reducing activation energy (ΔG‡) by ~15 kJ/mol .

Q. What are the best practices for resolving crystallographic data contradictions (e.g., twinning, disorder) in this compound structures?

Methodological Answer:

  • Twinning Detection: Use PLATON’s TWINCHECK to identify twin laws. Refine with HKLF5 in SHELXL .
  • Disorder Modeling: Split occupancy for overlapping atoms (e.g., solvent molecules) and apply SIMU/DELU restraints.
  • Validation Tools: Check Rint (<5%) and Flack parameter (near 0 for non-centrosymmetric structures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.